What is the exact molecular structure of Tributyl(octanoyloxy)stannane?
What is the exact molecular structure of Tributyl(octanoyloxy)stannane?
An In-depth Technical Guide to the Molecular Structure of Tributyl(octanoyloxy)stannane
This guide provides a comprehensive technical overview of Tributyl(octanoyloxy)stannane, a significant organotin compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the precise molecular architecture, spectroscopic identity, and essential safety protocols associated with this compound. Our focus is on the causality behind its structural features and the experimental methodologies used for its validation, ensuring a blend of theoretical knowledge and practical insight.
Introduction and Significance
Tributyl(octanoyloxy)stannane, also known as tributyltin octanoate, belongs to the tributyltin (TBT) class of organotin compounds.[1] These compounds are characterized by a central tin atom covalently bonded to three butyl groups and an anionic moiety, in this case, an octanoyloxy (octanoate) group.[1] Historically, TBT compounds have been employed extensively as potent biocides, particularly in antifouling paints for marine vessels, and as fungicides, bactericides, and wood preservatives.[2][3][4] Their efficacy stems from their toxicity towards a wide range of organisms.[5]
However, the very properties that make them effective biocides also render them significant environmental pollutants with high toxicity to non-target marine life.[3][6] TBTs are recognized as persistent organic pollutants and endocrine disruptors.[1][6] Consequently, their use has been severely restricted or banned by international conventions.[4] Despite these restrictions, understanding the precise molecular structure of individual TBT esters like Tributyl(octanoyloxy)stannane remains crucial for toxicological studies, environmental monitoring, and the development of safer alternatives.
Elucidation of the Molecular Structure
The molecular structure of Tributyl(octanoyloxy)stannane is defined by the covalent linkage of a tributylstannyl cation, (C₄H₉)₃Sn⁺, with an octanoate anion, C₇H₁₅COO⁻.
Chemical Formula: C₂₀H₄₂O₂Sn
Connectivity and Bonding
The core of the molecule is a tin(IV) atom. Three n-butyl groups are attached to the tin atom via stable tin-carbon (Sn-C) covalent bonds. The fourth coordination site is occupied by an oxygen atom from the octanoyloxy group, forming a tin-oxygen (Sn-O) bond.[1]
A key structural feature of triorganotin carboxylates is the nature of the carboxylate ligand's coordination to the tin center. In non-polar solutions, the compound typically exists as a monomeric species where the octanoyloxy group acts as a monodentate ligand. This results in a tetrahedral geometry around the tin atom.
In the solid state, however, these compounds often exhibit a polymeric structure. The carboxylate group bridges adjacent tin atoms, with the carbonyl oxygen of one molecule coordinating to the tin atom of the next. This intermolecular coordination increases the coordination number of the tin atom to five, resulting in a trigonal bipyramidal geometry.
Caption: Monomeric vs. Polymeric forms of Tributyl(octanoyloxy)stannane.
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen, carbon, and tin atomic environments.[7]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups and the octanoyl chain.
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The three butyl groups attached to tin will produce a set of overlapping multiplets in the upfield region (approx. 0.9-1.6 ppm).
-
The protons of the octanoyl group will resonate at chemical shifts typical for a long alkyl chain, with the α-methylene protons adjacent to the carbonyl group appearing further downfield (approx. 2.1-2.3 ppm).
-
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom.
-
The four carbons of the butyl groups will resonate in the upfield region (approx. 13-30 ppm).
-
The carbons of the octanoyl chain will appear in the typical aliphatic region, with the carbonyl carbon resonating significantly downfield (approx. 170-180 ppm).
-
-
¹¹⁹Sn NMR: This is a highly diagnostic technique for organotin compounds. For a four-coordinate tin atom in the monomeric form, a single resonance is expected in the range of +50 to +150 ppm. In the five-coordinate polymeric form, the signal would shift significantly upfield to between -100 and -200 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their vibrational frequencies.[7]
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C=O Stretch: The carbonyl (C=O) stretching vibration is particularly informative. For a monodentate carboxylate, the asymmetric stretch (νas(COO)) appears around 1650-1580 cm⁻¹. For a bridging carboxylate in the polymeric form, this band shifts, and the separation between the asymmetric and symmetric (νs(COO), ~1400 cm⁻¹) stretches is a key diagnostic indicator.
-
Sn-C and Sn-O Stretches: Asymmetric and symmetric Sn-C stretching vibrations are expected in the 600-500 cm⁻¹ region. The Sn-O stretch typically appears in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[7]
-
Molecular Ion: A molecular ion peak [M]⁺ may be weak or absent.
-
Fragmentation Pattern: The spectrum is typically dominated by fragmentation involving the loss of the organic groups from the tin atom. Key expected fragments include:
-
[M - C₄H₉]⁺: Loss of a butyl radical (the most common initial fragmentation).
-
[M - C₇H₁₅COO]⁺: Loss of the octanoyloxy radical, leaving the [Sn(C₄H₉)₃]⁺ cation.
-
Further sequential loss of butyl groups.
-
-
Isotopic Pattern: A crucial feature is the characteristic isotopic signature of tin, which has several stable isotopes. This results in a distinctive pattern of satellite peaks for all tin-containing fragments, providing unambiguous confirmation of the element's presence.[7]
Synthesis Methodology
Tributyl(octanoyloxy)stannane can be reliably synthesized via several standard methods for forming organotin esters. A common and efficient laboratory-scale method is the reaction of bis(tributyltin) oxide with octanoic acid.[7][10]
Reaction: (Bu₃Sn)₂O + 2 CH₃(CH₂)₆COOH → 2 Bu₃SnOC(O)(CH₂)₆CH₃ + H₂O
This reaction proceeds with the elimination of water, which can be removed azeotropically (e.g., using a Dean-Stark apparatus with toluene as the solvent) to drive the reaction to completion.[7]
Experimental Workflow: Synthesis Protocol
Caption: General workflow for the synthesis of Tributyl(octanoyloxy)stannane.
Physicochemical Properties
The following table summarizes key physicochemical properties of Tributyl(octanoyloxy)stannane.
| Property | Value | Source |
| IUPAC Name | tributylstannyl octanoate | N/A |
| CAS Number | 4810-33-9 | N/A |
| Molecular Formula | C₂₀H₄₂O₂Sn | N/A |
| Molecular Weight | 433.25 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge of TBT compounds |
| Solubility | Low water solubility; soluble in organic solvents (e.g., toluene, hexanes) | [1] |
Safety, Handling, and Disposal
CRITICAL NOTE: Organotin compounds are highly toxic and must be handled with extreme caution by trained personnel only.[11][12]
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Toxicity: Triorganotins are the most toxic class of organotin compounds.[2][11] They are toxic by all routes of exposure, including inhalation, ingestion, and dermal contact.[12] They are known neurotoxins, immunotoxins, and endocrine disruptors.[11]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[13]
-
Gloves: Chemically resistant gloves (e.g., neoprene or nitrile) are required. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[13]
-
Lab Coat: A lab coat, preferably of a non-permeable material, must be worn.
-
-
Spill and Decontamination: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[12] Decontaminate the area with a suitable solvent followed by soap and water.[11]
-
Waste Disposal: All organotin waste, including contaminated labware and PPE, is considered hazardous waste and must be disposed of according to institutional and governmental regulations.[11][12] Do not mix organotin waste with other chemical waste streams.[11]
Conclusion
The molecular structure of Tributyl(octanoyloxy)stannane is well-defined, centered around a tin atom bonded to three butyl groups and an octanoate ligand. Its precise geometry is state-dependent, shifting from a tetrahedral monomer in solution to a five-coordinate polymer in the solid state. This structural understanding, validated by a suite of spectroscopic techniques, is fundamental for interpreting its chemical reactivity, biological activity, and environmental fate. Given its high toxicity, adherence to stringent safety protocols during its handling and disposal is of paramount importance for the protection of researchers and the environment.
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